2-(benzotriazol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide
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Overview
Description
2-(benzotriazol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications, particularly in the field of material science and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide typically involves the condensation of benzotriazole derivatives with fluorophenyl aldehydes under specific reaction conditions. The process generally includes:
Condensation Reaction: Benzotriazole is reacted with 2-fluorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, often facilitated by strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other strong nucleophiles.
Major Products
Scientific Research Applications
2-(benzotriazol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as UV stabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound’s interactions with molecular pathways, such as those involved in oxidative stress and inflammation, contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV stabilizer.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Another UV absorber with similar applications.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-6-2-1-5-11(12)9-17-18-15(22)10-21-19-13-7-3-4-8-14(13)20-21/h1-9H,10H2,(H,18,22)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHDVARXZRONRN-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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